

Quantifying metabolic flux with DL-Glyceraldehyde-2-13C.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DL-Glyceraldehyde-2-13C

Cat. No.: B583784

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Application Note & Protocol

Topic: Quantifying Metabolic Flux with DL-Glyceraldehyde-2-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates (fluxes) of metabolic reactions.[1][2] Stable isotope-based MFA, particularly using 13C-labeled substrates, has become the gold standard for elucidating metabolic pathways in various biological systems, from microbes to mammalian cells.[1][3] This technique involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C label into downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to metabolite production.[1][4]

While 13C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism, other labeled intermediates can provide unique insights into specific metabolic nodes.[5] **DL-Glyceraldehyde-2-13C** is a stable isotope-labeled form of glyceraldehyde that can be used as a tracer to probe the lower part of glycolysis and its connections to other pathways.[6] As an intermediate in glycolysis and the pentose phosphate

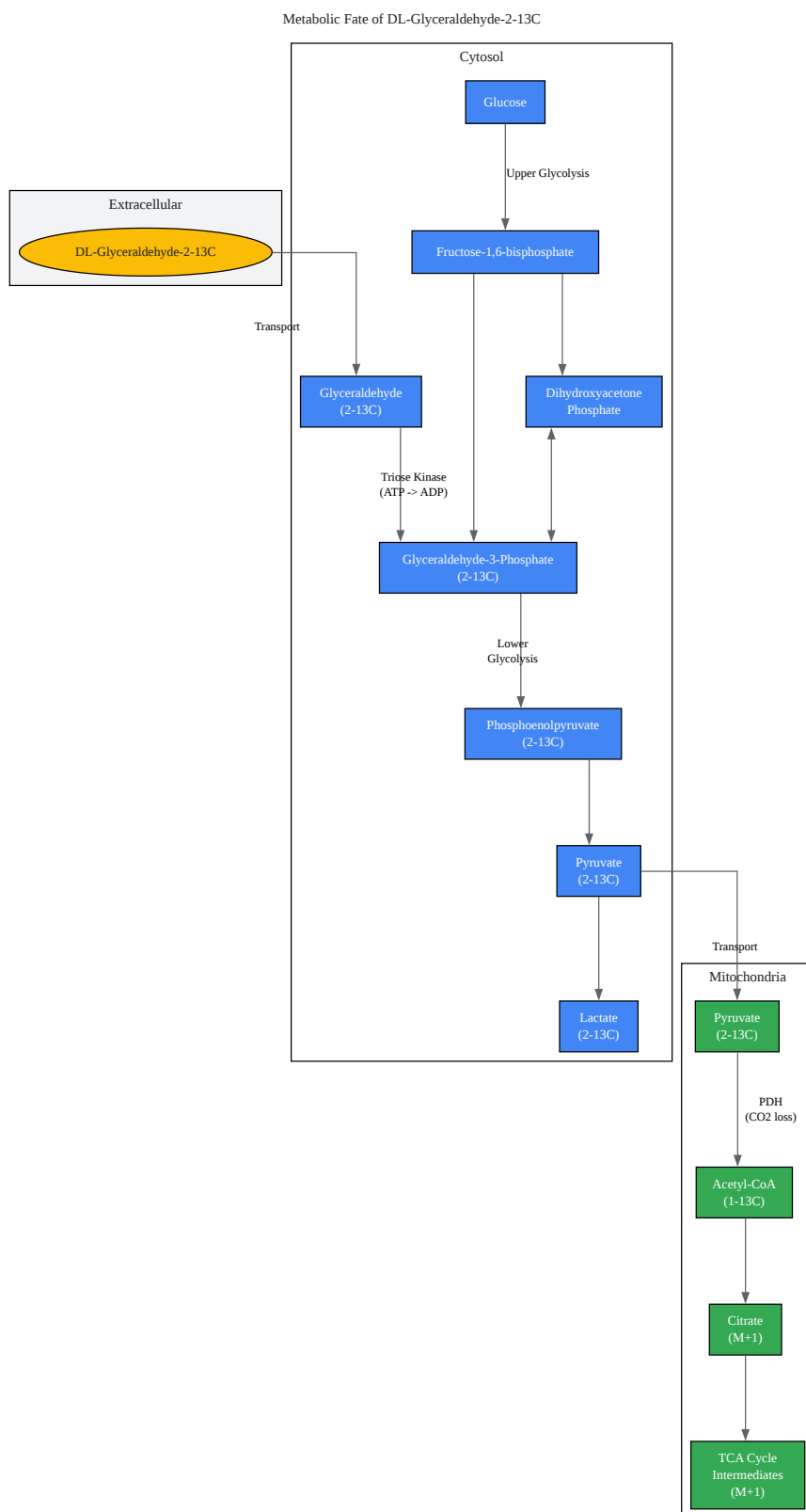
pathway (PPP), glyceraldehyde can directly enter these pathways, offering a more targeted approach to studying fluxes around the triose-phosphate pool. This is particularly valuable for investigating diseases with altered glycolytic activity, such as cancer, and for assessing the mechanism of action of drugs that target these pathways.^{[5][7]}

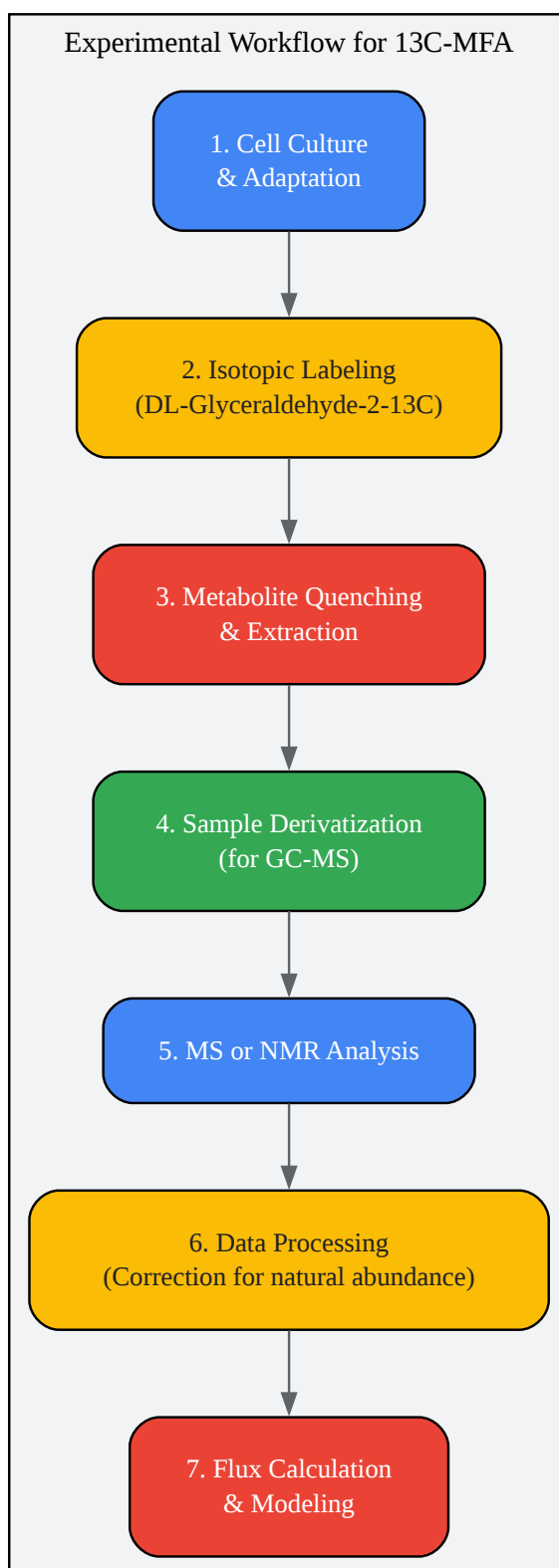
This document provides a detailed protocol for using **DL-Glyceraldehyde-2-13C** to quantify metabolic flux, covering the experimental workflow, sample analysis, and data interpretation.

Principle of the Method

DL-Glyceraldehyde is a three-carbon monosaccharide. Upon entering the cell, it is phosphorylated by a triose kinase to form glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. When using **DL-Glyceraldehyde-2-13C**, the 13C label is positioned on the central carbon atom. This labeled G3P then proceeds through the payoff phase of glycolysis, leading to the formation of labeled pyruvate and lactate. The 13C label can also be traced into the Tricarboxylic Acid (TCA) cycle via acetyl-CoA, and into anabolic pathways for the synthesis of amino acids and fatty acids.

By measuring the mass shifts in these downstream metabolites, it is possible to quantify the flux through these pathways. For instance, the M+1 isotopologue of pyruvate (pyruvate with one 13C atom) will be directly proportional to the amount of **DL-Glyceraldehyde-2-13C** that has been metabolized through glycolysis.





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